molecular formula C20H21N3O3S B13366661 1-methyl-2-(1-tosyl-1H-benzo[d]imidazol-2-yl)piperidin-4-one

1-methyl-2-(1-tosyl-1H-benzo[d]imidazol-2-yl)piperidin-4-one

Cat. No.: B13366661
M. Wt: 383.5 g/mol
InChI Key: FPQWYJJFDAISSJ-UHFFFAOYSA-N
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Description

1-Methyl-2-(1-tosyl-1H-benzo[d]imidazol-2-yl)piperidin-4-one is a complex organic compound that features a piperidinone ring substituted with a tosylated benzimidazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-methyl-2-(1-tosyl-1H-benzo[d]imidazol-2-yl)piperidin-4-one typically involves the following steps:

    Formation of the benzimidazole core: This can be achieved by the condensation of o-phenylenediamine with a suitable aldehyde or carboxylic acid derivative under acidic conditions.

    Tosylation: The benzimidazole core is then tosylated using tosyl chloride in the presence of a base such as pyridine.

    Piperidinone formation: The final step involves the formation of the piperidinone ring, which can be achieved through a cyclization reaction involving a suitable precursor.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process.

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-2-(1-tosyl-1H-benzo[d]imidazol-2-yl)piperidin-4-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.

    Substitution: The tosyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used to replace the tosyl group.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have biological activity and could be studied for its potential as a drug candidate.

    Industry: The compound could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-methyl-2-(1-tosyl-1H-benzo[d]imidazol-2-yl)piperidin-4-one would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require further research to elucidate.

Comparison with Similar Compounds

  • 1-Methyl-1H-benzo[d]imidazol-2-amine
  • 1-Methyl-1H-benzo[d]imidazol-2-thiol
  • Benzo[d]oxazol-2-amine
  • Benzo[d]thiazol-2-amine

Uniqueness: 1-Methyl-2-(1-tosyl-1H-benzo[d]imidazol-2-yl)piperidin-4-one is unique due to the presence of both a tosylated benzimidazole moiety and a piperidinone ring. This combination of structural features may confer unique chemical and biological properties, making it a valuable compound for further study.

Properties

Molecular Formula

C20H21N3O3S

Molecular Weight

383.5 g/mol

IUPAC Name

1-methyl-2-[1-(4-methylphenyl)sulfonylbenzimidazol-2-yl]piperidin-4-one

InChI

InChI=1S/C20H21N3O3S/c1-14-7-9-16(10-8-14)27(25,26)23-18-6-4-3-5-17(18)21-20(23)19-13-15(24)11-12-22(19)2/h3-10,19H,11-13H2,1-2H3

InChI Key

FPQWYJJFDAISSJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2C3=CC=CC=C3N=C2C4CC(=O)CCN4C

Origin of Product

United States

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